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Compound Name: 2,3-Diphenylquinoxalin-6(4h)-one

Cat. No.: B11836946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the crystal structure

analysis of 2,3-diphenylquinoxaline. While crystallographic data for 2,3-Diphenylquinoxalin-
6(4H)-one is not publicly available, this document serves as a detailed model for the analytical

workflow and data presentation required for the characterization of this class of compounds.

This guide includes detailed experimental protocols for synthesis and crystallization, a thorough

presentation of crystallographic data, and a discussion of the potential biological significance of

quinoxaline derivatives, including a representative signaling pathway.

Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds

that have garnered significant interest in medicinal chemistry due to their broad spectrum of

biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and

kinase inhibitory effects.[1] The therapeutic potential of these compounds is often intrinsically

linked to their three-dimensional structure, which dictates their interaction with biological

targets. Therefore, single-crystal X-ray diffraction analysis is a critical tool for elucidating the

precise molecular geometry and intermolecular interactions that govern their pharmacological

properties.

This guide focuses on the crystal structure of 2,3-diphenylquinoxaline as a well-characterized

exemplar of this family. The structural insights gleaned from this parent compound provide a
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foundational understanding for the structure-activity relationship (SAR) studies of more

complex derivatives like 2,3-Diphenylquinoxalin-6(4H)-one.

Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and X-ray

diffraction analysis of 2,3-diphenylquinoxaline.

2.1. Synthesis of 2,3-Diphenylquinoxaline

A common and efficient method for the synthesis of 2,3-diphenylquinoxaline is the

condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[2]

Materials:

o-Phenylenediamine (1.1 g, 0.01 mol)

Benzil (2.1 g, 0.01 mol)

Rectified spirit (Ethanol) (16 mL)

Procedure:

Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit in a 100 mL round-bottom flask.[3]

In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.[4]

Add the o-phenylenediamine solution to the benzil solution.

Reflux the mixture for 1 hour on a boiling water bath.[3]

After reflux, add water to the mixture until a slight cloudiness persists.

Cool the mixture in an ice bath to facilitate the crystallization of the crude product.

Filter the crude product using a Buchner funnel and wash with cold water.

Purify the crude product by recrystallization from ethanol to obtain crystalline 2,3-

diphenylquinoxaline.[5]
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2.2. Single-Crystal Growth

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated

solution of the purified 2,3-diphenylquinoxaline in an appropriate solvent system, such as

ethanol or a mixture of ethanol and water.

2.3. X-ray Diffraction Data Collection and Structure Refinement

The collection and refinement of X-ray diffraction data are crucial for determining the crystal

structure.

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable radiation

source (e.g., Mo Kα radiation, λ = 0.71073 Å) is used.[6]

Data Collection:

A suitable single crystal is mounted on a goniometer head.[6]

The crystal is cooled to a stable temperature (e.g., 293 K) to minimize thermal vibrations.

Diffraction data are collected over a range of angles by rotating the crystal in the X-ray

beam.[6]

Structure Solution and Refinement:

The collected diffraction data are processed to determine the unit cell parameters and

space group.

The crystal structure is solved using direct methods and refined by full-matrix least-

squares on F².

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in

calculated positions and refined using a riding model.

Crystallographic Data for 2,3-Diphenylquinoxaline
The crystallographic data for 2,3-diphenylquinoxaline has been reported and is summarized in

the tables below.[7]
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Table 1: Crystal Data and Structure Refinement Details

Parameter Value

Empirical formula C₂₀H₁₄N₂

Formula weight 282.34

Crystal system Monoclinic

Space group P2₁/n

a (Å) 6.0325(3)

b (Å) 10.9516(6)

c (Å) 22.5985(13)

α (°) 90

β (°) 95.107(2)

γ (°) 90

Volume (Å³) 1487.8(1)

Z 4

Calculated density (g/cm³) 1.259

Absorption coefficient (mm⁻¹) 0.074

F(000) 592

Table 2: Selected Bond Lengths (Å)
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Atom 1 Atom 2 Length (Å)

N(1) C(1) 1.335(2)

N(1) C(8) 1.385(2)

N(2) C(2) 1.336(2)

N(2) C(3) 1.386(2)

C(1) C(2) 1.481(2)

C(1) C(15) 1.492(2)

C(2) C(9) 1.494(2)

Table 3: Selected Bond Angles (°)

Atom 1 Atom 2 Atom 3 Angle (°)

C(1) N(1) C(8) 117.2(1)

C(2) N(2) C(3) 117.3(1)

N(1) C(1) C(2) 119.8(1)

N(1) C(1) C(15) 117.8(1)

C(2) C(1) C(15) 122.4(1)

N(2) C(2) C(1) 119.7(1)

N(2) C(2) C(9) 117.5(1)

C(1) C(2) C(9) 122.8(1)

Table 4: Selected Torsion Angles (°)
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Atom 1 Atom 2 Atom 3 Atom 4 Angle (°)

N(1) C(1) C(15) C(16) -143.1(2)

C(2) C(1) C(15) C(20) -126.7(2)

N(2) C(2) C(9) C(10) 53.3(2)

C(1) C(2) C(9) C(14) 36.9(2)

Molecular and Crystal Structure
The crystal structure of 2,3-diphenylquinoxaline reveals a non-planar molecule. The two phenyl

rings are twisted with respect to the quinoxaline moiety, with torsion angles of approximately

36.9° and 53.3°.[7] This twisted conformation is a result of steric hindrance between the phenyl

groups and the quinoxaline core. The packing of the molecules in the crystal lattice is primarily

governed by van der Waals interactions.

Biological Significance and Signaling Pathways
Quinoxaline derivatives have been extensively studied for their anticancer properties, often

acting as inhibitors of protein kinases.[8][9] A key target for many anticancer drugs is the

Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role

in cell proliferation, survival, and differentiation.[10] The inhibition of the EGFR signaling

pathway is a validated strategy in cancer therapy.

Hypothetical Signaling Pathway Inhibition by a Quinoxaline Derivative

The following diagram illustrates a simplified EGFR signaling pathway and the potential point of

inhibition by a quinoxaline derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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